5-Methoxyquinoline-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxyquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,1H3 |
InChI Key |
GONUWYVHIMSINA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxyquinoline 2 Carbonitrile and Its Analogues
Direct Synthesis of 5-Methoxyquinoline-2-carbonitrile
The direct elaboration of the 5-methoxyquinoline (B23529) scaffold to introduce a nitrile group at the C2 position is a primary route to the target compound.
Specific Reaction Conditions and Reagents for this compound Elaboration
A well-established method for the direct C2-cyanation of quinolines is the Reissert reaction. This reaction transforms a quinoline (B57606) into a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound, which can then be hydrolyzed to yield the corresponding quinaldic acid or rearomatized to form the quinoline-2-carbonitrile (B74147). wikipedia.org
The general procedure involves treating the quinoline with an acyl halide, such as benzoyl chloride, and a cyanide source, like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). For the specific synthesis of this compound, the starting material would be 5-methoxyquinoline. The reaction proceeds through the formation of a Reissert compound, which upon subsequent treatment with a suitable oxidizing agent or through spontaneous elimination, yields the final aromatic nitrile product. The application of the Reissert reaction has been successful for a wide range of quinolines, isoquinolines, and pyridines. wikipedia.orgnih.gov
Table 1: Generalized Reissert Reaction for Synthesis of Quinoline-2-carbonitriles
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Quinoline (or substituted quinoline) | Acyl Halide (e.g., Benzoyl Chloride), Cyanide Source (e.g., KCN, TMSCN) | Reissert Compound (1-acyl-2-cyano-1,2-dihydroquinoline) |
| 2 | Reissert Compound | Base or Oxidizing Agent | Quinoline-2-carbonitrile |
Derivatization via Raney-Nickel Catalyzed Hydrogenation of this compound
The functional groups of this compound—the nitrile and the quinoline ring—can be selectively or fully reduced using catalytic hydrogenation, with Raney Nickel being a prominent and effective catalyst. Raney Nickel, a porous nickel catalyst saturated with hydrogen, is widely used for the reduction of nitriles to primary amines and the hydrogenation of aromatic heterocycles. mdpi.comyoutube.comethz.ch
The hydrogenation of this compound can lead to several potential products depending on the reaction conditions (e.g., temperature, hydrogen pressure, and solvent):
Selective Nitrile Reduction : Under milder conditions, the nitrile group can be selectively reduced to a primary amine, yielding (5-Methoxyquinolin-2-yl)methanamine . The synthesis of primary amines from nitriles using Raney Nickel is a common transformation, though care must be taken to suppress the formation of secondary and tertiary amine byproducts, often by adding ammonia (B1221849) to the reaction mixture. mdpi.comresearchgate.net
Selective Ring Hydrogenation : Under different conditions, the pyridine (B92270) portion of the quinoline ring can be hydrogenated to afford 5-Methoxy-1,2,3,4-tetrahydroquinoline-2-carbonitrile . Studies on quinoline hydrogenation have shown that catalysts like Raney Nickel can effectively produce 1,2,3,4-tetrahydroquinoline. mdpi.com
Full Reduction : Under more forcing conditions (higher temperature and pressure), both the nitrile group and the quinoline ring can be reduced, resulting in (5-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanamine .
The choice of reaction parameters is therefore crucial in directing the outcome of the hydrogenation towards the desired derivative.
General Synthetic Strategies for Quinoline-Carbonitrile Derivatives
Beyond the direct functionalization of a pre-existing quinoline core, several powerful methods exist for constructing the quinoline-carbonitrile scaffold from simpler acyclic or aromatic precursors.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) are highly efficient strategies for building complex molecular architectures in a single synthetic operation, often with high atom economy. mdpi.com Several MCRs have been developed for the synthesis of quinoline-carbonitrile derivatives.
A notable example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile analogs through a sequential four-component reaction. mdpi.com This method involves reacting a substituted benzaldehyde (B42025), malononitrile (B47326), a substituted 1-tetralone (B52770), and ammonium (B1175870) acetate (B1210297) in toluene (B28343) with a catalytic amount of acetic acid. mdpi.com The reaction proceeds via a cascade of condensation and cyclization steps to furnish the highly functionalized quinoline system in good yields. mdpi.com
Table 2: Examples of One-Pot Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives mdpi.com
| Aldehyde (R-CHO) | 1-Tetralone | Product | Yield (%) |
| 4-Methoxybenzaldehyde | 6-Methoxy-1-tetralone | 2-Amino-5,6-dihydro-8-methoxy-4-(4-methoxyphenyl)benzo[h]quinoline-3-carbonitrile | 85 |
| 3-Methoxybenzaldehyde | 6-Methoxy-1-tetralone | 2-Amino-5,6-dihydro-8-methoxy-4-(3-methoxyphenyl)benzo[h]quinoline-3-carbonitrile | 88 |
| 4-Hydroxybenzaldehyde | 6-Methoxy-1-tetralone | 2-Amino-5,6-dihydro-4-(4-hydroxyphenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile | 90 |
| Vanillin | 6-Methoxy-1-tetralone | 2-Amino-5,6-dihydro-4-(4-hydroxy-3-methoxyphenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile | 92 |
Reaction conditions: Substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 1-tetralone (1 mmol), ammonium acetate (1.5 mmol), catalytic acetic acid, toluene, reflux, 5 h.
Transition-Metal-Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis provides a versatile platform for the construction of heterocyclic rings through C-C and C-N bond-forming reactions.
Copper catalysts are particularly effective for the synthesis of quinolines due to their low cost and unique reactivity. Various copper-catalyzed protocols have been developed for assembling the quinoline core.
One efficient method involves a copper-mediated tandem reaction starting from 2-bromobenzaldehydes and active methylene (B1212753) nitriles. The reaction sequence includes a Knoevenagel condensation, followed by a copper-catalyzed reductive amination and intramolecular cyclization to yield substituted quinoline-3-carbonitriles. This one-pot protocol demonstrates broad substrate scope and good functional group tolerance.
Another approach utilizes the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. This method operates under aerial conditions and provides a straightforward route to a variety of substituted quinolines in moderate to good yields, highlighting the use of air as a sustainable oxidant.
Palladium-Catalyzed Organometallic Coupling Reactions
Palladium-catalyzed reactions are powerful tools for constructing the quinoline scaffold and introducing diverse functionalities. nih.gov These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One notable strategy involves the palladium-catalyzed dehydrogenative coupling, which allows for the selective synthesis of quinolines and 1,2-dihydroquinolines by adjusting the reaction conditions. mdpi.com For instance, the intramolecular C–H alkenylation of butenyl anilines in the presence of a palladium catalyst can lead to the formation of 4-substituted quinolines. mdpi.com
Another approach is the palladium-catalyzed one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. rsc.org This transformation provides an alternative route to highly functionalized quinoline cores. Furthermore, a novel palladium-catalyzed cascade reaction involving aryl isocyanide insertion has been developed for the efficient synthesis of quinoline derivatives. rsc.org This method utilizes a palladium catalyst to activate C(sp²)–H bonds of aromatic substrates, followed by a [4 + 1] cyclization, streamlining the synthesis process. rsc.org
The synthesis of quinolin-2(1H)-ones, which can be precursors to quinolines, has also been achieved through palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines. nih.gov Additionally, the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines provides a pathway to 2-arylquinolines through a sequential denitrogenative addition and intramolecular cyclization. nih.gov
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenative Coupling | Butenyl anilines | PdCl₂(CH₃CN)₂, Cu(OAc)₂, F⁺ | 4-Substituted quinolines | mdpi.com |
| One-pot Synthesis | 2-Amino aromatic ketones, Alkynes | Palladium catalyst | Polysubstituted quinolines | rsc.org |
| Isocyanide Insertion/Cyclization | Aromatic substrates, Aryl isocyanide | Palladium catalyst | Quinoline derivatives | rsc.org |
| Carbonylative Annulation | Alkyne-tethered o-iodoanilines | Pd(OAc)₂, PPh₃ | Quinolin-2(1H)-ones | nih.gov |
| Denitrogenative Addition/Cyclization | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂, L1, TfOH | 2-Arylquinolines | nih.gov |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sorbonne-universite.fr This technology has been successfully applied to the synthesis of quinoline and its derivatives, providing an efficient and environmentally friendly approach. tandfonline.comfrontiersin.org
For instance, the synthesis of quinoline derivatives has been achieved through a one-pot, microwave-assisted coupling-isomerization reaction, although functionalization at the heterocycle was somewhat limited. sorbonne-universite.fr Another application involves the microwave-assisted preparation of quinolinone derivatives from the reaction of aniline (B41778) derivatives with various esters. sorbonne-universite.fr These quinolinones can then be converted to the corresponding 4-chloroquinolines under microwave irradiation. sorbonne-universite.fr
Microwave irradiation has also been employed for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and ketones under basic conditions. researchgate.net Furthermore, a three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. nih.gov This catalyst-free reaction proceeds in DMF by reacting formyl-quinoline derivatives with primary heterocyclic amines and cyclic 1,3-diketones. nih.gov
In a specific example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was synthesized from a substituted acetanilide (B955) using dimethyl formamide (B127407) and phosphorus oxychloride under microwave irradiation. jmpas.com This intermediate serves as a versatile starting material for a variety of 3-substituted quinolines. jmpas.com
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of quinazolin-4(3H)-ones | 30 h at 84°C, 55% yield | 1.5 h at 70°C, 78% yield | frontiersin.org |
| Synthesis of quinoline derivatives from ferrocene (B1249389) carboxaldehyde | Longer reaction times, lower yields (e.g., 32% with glycol) | 10-15 min at 100°C, 75-93% yield in water | tandfonline.com |
| Skraup reaction with substituted anilines | Longer reaction times | 15-20 min at 200°C | tandfonline.com |
Vilsmeier-Haack Reaction in Quinoline-Carbonitrile Core Formation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it has been effectively used in the synthesis of functionalized quinolines. niscpr.res.inwikipedia.org The reaction typically involves the use of a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com
A key application of this reaction is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in The cyclization is particularly favored when the N-arylacetamide contains electron-donating groups at the meta-position. niscpr.res.in The resulting 2-chloro-3-formylquinolines are valuable intermediates that can be further modified. For example, the formyl group can be converted to a cyano group to afford 3-cyanoquinolines. niscpr.res.in
The Vilsmeier-Haack reaction has been reported to be an efficient method for synthesizing substituted quinolines in good yields (60-80%). chemijournal.comchemijournal.com The process often involves the initial preparation of a substituted acetanilide from the corresponding aniline and acetic anhydride. chemijournal.com This acetanilide is then subjected to Vilsmeier cyclization with POCl₃ and DMF. chemijournal.com The reaction conditions, such as the molar ratio of POCl₃ and the temperature, can be optimized to maximize the yield. niscpr.res.in For instance, the synthesis of 2-chloro-3-formyl-8-methyl quinoline has been developed using this method, highlighting its utility in creating quinolines with various substitution patterns. chemijournal.comchemijournal.com
Nucleophilic Substitution Reactions for Quinoline Modification
Nucleophilic substitution reactions are fundamental for the modification of the quinoline ring, particularly at the 2- and 4-positions, which are electron-deficient. researchgate.net Halogenated quinolines, especially those with halogens at positions 2 and 4, are highly susceptible to nucleophilic attack. quimicaorganica.org This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and water, to generate diverse quinoline derivatives. uop.edu.pkquimicaorganica.org
The mechanism of these substitutions typically proceeds through an addition-elimination pathway, where the formation of a stable intermediate with the negative charge on the nitrogen atom is crucial. quimicaorganica.org The reactivity at position 2 is slightly lower than at position 4 due to steric hindrance from the nitrogen's lone pair. quimicaorganica.org
A notable example is the reaction of quinoline with sodamide in liquid ammonia, which yields 2-aminoquinoline. uop.edu.pk Furthermore, catalyst-free nucleophilic substitution of hydrogen in the quinoline ring has been achieved using acylethynylpyrroles, leading to the stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.orgrsc.org This reaction proceeds via an unexpected redox ring-opening of an intermediate cycloadduct. rsc.orgrsc.org
Oxidative Annulation and Cyclization Strategies
Oxidative annulation and cyclization strategies have become powerful methods for the synthesis of quinolines, often involving the formation of the quinoline core through C-H bond activation and subsequent ring closure. mdpi.com These methods can be catalyzed by various transition metals, such as rhodium and ruthenium, and can utilize environmentally friendly oxidants like molecular oxygen. acs.orgacs.org
One approach involves the Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules, which proceeds through a cascade of C-H activation steps. acs.org Another strategy is the ruthenium/O₂-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts with alkynes, where an N-heterocyclic carbene directs the C-H activation. acs.org
Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has also been described as a route to quinoline synthesis. researchgate.net Furthermore, an iodide and silver-mediated C-H/C-H oxidative annulation between anilines and allyl alcohols provides a direct pathway to multi-substituted quinolines from inexpensive starting materials. researchgate.net An electrochemical method has also been developed for the intramolecular oxidative annulation of N-substituted o-amino phenylacetylene, which yields substituted quinolines without the need for external oxidants or metals. researchgate.net
Synthesis from Advanced Building Blocks and Key Intermediates
The synthesis of complex quinoline derivatives often relies on the use of advanced building blocks and key intermediates that already contain a portion of the final molecular structure. This approach can streamline the synthetic route and allow for the introduction of specific functional groups with high precision.
For example, 2-chloro-3-formylquinolines, synthesized via the Vilsmeier-Haack reaction, are versatile intermediates for further functionalization. niscpr.res.in Similarly, o-aminobenzaldehyde and its derivatives are classic building blocks in the Friedländer synthesis, where they are condensed with compounds containing an active methylene group. uop.edu.pk
More contemporary methods utilize intermediates like o-aminocinnamonitriles, which can be reacted with arylhydrazines in a palladium-catalyzed cascade to form 2-arylquinolines. nih.gov The synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids via the Doebner reaction, using appropriate benzaldehydes, pyruvic acid, and p-anisidine, provides another example of using key intermediates to construct the quinoline core. nih.gov These carboxylic acids can then be further modified, for instance, by reduction to the corresponding methanols or esterification. nih.gov
The synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and a substituted 1-tetralone, demonstrating the use of readily available building blocks to construct complex quinoline systems. mdpi.com
Principles of Green Chemistry in Quinoline-Carbonitrile Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to develop more sustainable and environmentally friendly processes. ijpsjournal.com This involves the use of greener solvents, renewable catalysts, and energy-efficient techniques to minimize waste and reduce the use of hazardous substances. acs.orgresearchgate.net
A key aspect of green quinoline synthesis is the replacement of toxic organic solvents with more benign alternatives like water, ethanol, or ionic liquids. tandfonline.com For example, three-component reactions involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone have been successfully carried out in water to produce pyrimido[4,5-b]quinolones. nih.gov
The use of nanocatalysts is another significant advancement in green quinoline synthesis. nih.gov These catalysts offer high activity, selectivity, and can often be recovered and reused multiple times, reducing waste and cost. For instance, Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of pyrimido[4,5-b]quinolines in water. nih.gov
Development of Nanocatalyzed Protocols
The advent of nanocatalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. Nanocatalysts offer several advantages over their homogeneous and conventional heterogeneous counterparts, such as high surface-area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability. acs.org
Various nanocatalysts have been employed in the synthesis of the quinoline core structure. While direct nanocatalyzed synthesis of this compound is not extensively documented, the methodologies developed for analogous structures provide a clear pathway for its synthesis. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a common route for quinoline synthesis and is amenable to nanocatalysis. nih.gov For the synthesis of this compound, this would likely involve the reaction of a 2-amino-5-methoxyaryl ketone with a suitable two-carbon component that can provide the C2-carbonitrile group.
Several types of nanocatalysts have shown significant promise in quinoline synthesis:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized, are particularly attractive due to their magnetic properties, which allow for easy recovery using an external magnet. nih.gov For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of various quinoline derivatives in good to excellent yields. nih.gov The reusability of these catalysts has been demonstrated over several cycles without a significant loss of activity, a key factor for sustainable processes. nih.govnih.gov
Copper-Based Nanocatalysts: Copper and copper oxide (CuO) nanoparticles are effective catalysts for various organic transformations, including the synthesis of quinolines. nih.gov Nano CuO powder has been successfully used for the synthesis of quinoline-2,3-dicarboxylates. rsc.org This suggests its potential applicability in the synthesis of other substituted quinolines.
Nickel-Based Nanocatalysts: Nickel nanoparticles have also been utilized in the synthesis of polysubstituted quinolines. nih.gov Their Lewis acidic nature facilitates key steps in the reaction mechanism.
Silica (B1680970) Nanoparticles: Silica nanoparticles (nano-SiO₂) have been employed as efficient and reusable catalysts for the synthesis of quinolines under solvent-free conditions or with microwave assistance. rsc.org Their high stability and low cost make them an attractive option for large-scale synthesis.
The table below summarizes various nanocatalysts that have been successfully used for the synthesis of quinoline derivatives and could be adapted for the synthesis of this compound.
| Catalyst | Precursors | Conditions | Yield (%) | Reusability |
| Fe₃O₄@SiO₂-APTES-TFA | 2-aminoaryl ketones, α-methylene ketones | Ethanol, 60 °C, 2h | 68-96 | 6 cycles |
| CuFe₂O₄ NPs | 2-aminoaryl ketones, cyclic ketones | Water, 80 °C | Good | - |
| Nickel Nanoparticles | 2-aminoaryl ketones, dicarbonyl compounds | Solvent-free | High | - |
| Silica Nanoparticles (NPs) | 2-aminoaryl ketones, carbonyl compounds | Microwave, solvent-free | High | 14 cycles |
Table 1: Examples of Nanocatalysts for Quinoline Synthesis
Utilization of Environmentally Benign Oxidants and Solvents
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of quinoline synthesis, this translates to the use of environmentally benign solvents and oxidation reagents.
Traditional quinoline syntheses often employ volatile and toxic organic solvents. The shift towards greener alternatives is a significant area of research. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mobt3ath.com Several nanocatalyzed syntheses of quinolines have been successfully performed in water. nih.gov Ethanol is another biodegradable and low-toxicity solvent that has been used effectively. nih.gov Ionic liquids and deep eutectic solvents (DES) are also emerging as promising green reaction media for quinoline synthesis, offering advantages such as low vapor pressure and thermal stability. researchgate.net
The choice of oxidant is also crucial for a green synthetic process. While some traditional methods rely on stoichiometric amounts of hazardous oxidants, modern approaches favor catalytic oxidation using greener alternatives like molecular oxygen or hydrogen peroxide. researchgate.net Visible-light-mediated photocatalysis is another innovative and green approach for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, avoiding the need for harsh chemical reagents. rsc.org
The following table highlights some green solvents and conditions used in quinoline synthesis.
| Solvent/Condition | Catalyst | Reaction Type | Advantages |
| Water | Fe₃O₄ NPs-cell | Three-component reaction | Environmentally benign, high yields |
| Ethanol | Fe₃O₄@SiO₂@5-SA | Condensation | Mild conditions, catalyst reusability |
| Solvent-free | Nickel Nanoparticles | Friedländer annulation | Reduced waste, high efficiency |
| Ionic Liquid ([MMIm][MSO₄]) | L-proline | Knoevenagel condensation | Catalyst reusability, mild conditions |
Table 2: Environmentally Benign Conditions for Quinoline Synthesis
Scalability Considerations for Synthetic Route Optimization
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure economic viability, safety, and sustainability. For the synthesis of this compound, scalability is a key concern.
Solvent selection is another critical factor. The use of green solvents like water or ethanol, or even performing reactions under solvent-free conditions, drastically reduces the environmental impact and cost associated with solvent purchase, handling, and disposal. nih.govmobt3ath.com One-pot, multi-component reactions are also highly desirable for scalable synthesis as they reduce the number of unit operations, leading to higher efficiency and lower costs. nih.gov
Furthermore, the energy efficiency of the process is important. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases, which can be advantageous for scaling up. rsc.org However, the scalability of microwave reactors needs to be carefully evaluated. Continuous flow reactors are also gaining traction as a scalable technology that can offer better control over reaction parameters and improved safety.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional and Substituent Effects on Chemical and Biological Activity
The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of various functional groups attached to the core ring structure. Understanding these effects is crucial for designing compounds with desired potency and selectivity.
The position of the methoxy (B1213986) group on the quinoline ring is a critical determinant of biological activity. Studies on related heterocyclic systems like isoquinolones have demonstrated that methoxy groups at specific positions, such as the 6- and 7-positions, are essential for potent antagonist activity at certain receptors like LPA5. nih.gov The location of the methoxy group can significantly influence the molecule's electronic properties and its ability to form key interactions within a protein's binding pocket. mdpi.com For instance, in the context of P-glycoprotein (P-gp) inhibitors, a methoxy group at the 6-position of the quinoline scaffold is a feature of potent analogues. nih.gov The hydrogen bond acceptor capability of the methoxy group's oxygen atom can lead to direct interactions with amino acid residues, such as the side chain of glutamine, thereby anchoring the ligand in the binding site. nih.gov
Table 1: Effect of Methoxy Group Position on Biological Activity in Related Structures
| Compound Series | Methoxy Position | Observed Effect | Source |
|---|---|---|---|
| Isoquinolone Derivatives | 6- and 7-positions | Essential for LPA5 antagonist activity | nih.gov |
| 2-Arylquinolines | 6-position | Present in potent P-gp inhibitors | nih.gov |
| β-Diketones | Ortho vs. Para | Position significantly alters cytotoxic activity | mdpi.com |
The carbonitrile (nitrile) group is a versatile functional group in medicinal chemistry, often introduced to enhance potency and modulate physicochemical properties. researchgate.net It is frequently considered a bioisostere of groups like carbonyls or halogens. researchgate.net The nitrile group can participate in a variety of non-covalent interactions that are crucial for high-affinity ligand binding. researchgate.net
Its linear geometry and electronic character allow it to act as an effective hydrogen bond acceptor. researchgate.net More significantly, the nitrile group can interact favorably with protein backbones or side chains, sometimes displacing structurally important water molecules from a binding site, which can lead to a significant improvement in binding affinity. researchgate.net In some cases, the nitrile group can even form covalent bonds with specific amino acid residues like serine or cysteine within a target protein's active site. researchgate.net For example, in the design of kinase inhibitors, the substitution of a hydrogen atom with a nitrile group has led to marked improvements in potency. researchgate.net Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have also highlighted that a cyano group (CN) in certain positions can contribute positively to the electrostatic field, enhancing biological activity. nih.gov
Beyond the methoxy and carbonitrile groups, the introduction of other substituents to the quinoline core provides a powerful tool for fine-tuning activity. SAR studies on various quinoline and isoquinolone series have shown that the type and position of these additional groups are critical.
For instance, in a series of 6-methoxy-2-arylquinoline derivatives designed as P-gp inhibitors, the nature of the substituent at the 4-position played a key role. nih.gov Compounds with a hydroxymethyl group at this position demonstrated potent inhibitory activity, significantly stronger than the reference drug verapamil. nih.gov In contrast, derivatives with carboxylic acid or methyl carboxylate groups at the same position showed no significant activity. nih.gov
Similarly, in a series of isoquinolone-based LPA5 antagonists, while methoxy groups were essential, the scaffold also required specific substitutions at other positions for optimal potency. nih.gov These studies showed that 4-substituted piperidines were favored at the 4-position, and substituted phenyl groups or bicyclic aromatic rings were well-tolerated at the 2-position. nih.gov This demonstrates that different regions of the molecule can be modified to optimize interactions with distinct sub-pockets of the target protein.
Table 2: Influence of Substituents on the Activity of Quinoline/Isoquinolone Derivatives
| Scaffold | Position of Substitution | Favorable Substituents | Unfavorable/Inactive Substituents | Source |
|---|---|---|---|---|
| 6-Methoxyquinoline | Position 4 | Hydroxymethyl | Carboxylic acid, Methyl carboxylate | nih.gov |
| Isoquinolone | Position 2 | Substituted phenyl, Benzothiophenes | Not specified | nih.gov |
Conformational Analysis and Elucidation of Bioactive Conformations
Computational techniques are often employed to determine the minimum energy (most stable) conformers and to understand the energy barriers between different spatial arrangements. researchgate.net The bioactive conformation—the specific shape the molecule adopts when it binds to its target—may not necessarily be the lowest energy conformation in solution. researchgate.net Elucidating this bioactive conformation is a key goal of rational drug design. By understanding the preferred 3D structure, chemists can design more rigid analogues that are "pre-organized" into the bioactive shape, potentially leading to higher potency and selectivity. Information from frontier molecular orbitals (FMOs) is also vital for understanding intramolecular charge transfer, chemical stability, and the reactivity of different molecular conformations. researchgate.net
Rational Design Principles for Modulating Compound Properties and Activity
Rational design leverages the understanding of a compound's SAR and ligand-target interactions to create new molecules with improved properties. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are instrumental in this process. nih.gov By analyzing a series of compounds, 3D-QSAR models can generate contour maps that visualize the regions around the molecule where certain properties are favored for enhancing biological activity. nih.gov
For example, a CoMFA model might reveal that a region of negative electrostatic potential is favorable near one position, suggesting that an electron-withdrawing group like a carbonitrile would be beneficial there. nih.gov Conversely, it might show that bulky (steric) groups are disfavored in another area, guiding chemists to use smaller substituents. nih.gov The deliberate use of specific functional groups, such as the nitrile group to displace binding-site water molecules, is another key rational design principle. researchgate.net These computational and structural insights allow for the targeted modification of a lead compound, accelerating the development of more effective agents. nih.gov
Ligand-Target Interaction Analysis through Structural Modifications
The systematic modification of a ligand's structure is a fundamental method for probing its interactions with a biological target. By changing one functional group at a time and measuring the resulting change in biological activity, researchers can infer which parts of the molecule are critical for binding. researchgate.net
For example, the discovery that 6- and 7-methoxy groups are essential for the activity of certain isoquinolone antagonists was a direct result of synthesizing and testing analogues that lacked these groups. nih.gov Similarly, observing that a hydroxymethyl group at position 4 of 6-methoxyquinolines dramatically increased P-gp inhibitory activity, while a carboxylic acid abolished it, provided clear evidence of the specific requirements of the binding site in that region. nih.gov
These experimental findings can be further rationalized and visualized using molecular docking studies. nih.gov Docking simulations place the ligand into a 3D model of the target protein, predicting the likely binding pose and identifying key interactions, such as hydrogen bonds or π-π stacking between the ligand's phenyl ring and aromatic amino acid residues in the target. nih.govresearchgate.net This iterative process of chemical synthesis, biological testing, and computational modeling is central to mapping the intricate details of ligand-target recognition.
Computational and Theoretical Chemistry in 5 Methoxyquinoline 2 Carbonitrile Research
Quantum Mechanical Approaches to Molecular Systems
Quantum mechanics forms the bedrock of modern computational chemistry, providing the theoretical framework to model and predict the behavior of molecules. These approaches are broadly categorized into methods based on Density Functional Theory (DFT) and wave function-based methods like Hartree-Fock theory.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 5-Methoxyquinoline-2-carbonitrile.
A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. mdpi.comtandfonline.com This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model.
Below is an illustrative data table of optimized geometric parameters for a quinoline (B57606) derivative, showcasing the type of information obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.378 Å |
| C3-C4 | 1.427 Å | |
| C4-N7 | 1.361 Å | |
| C8-N7 | 1.319 Å | |
| Bond Angle | C2-C3-C4 | 120.5° |
| C3-C4-N7 | 122.1° | |
| Dihedral Angle | C2-C3-C4-N7 | 0.5° |
Note: The data in this table is representative of quinoline derivatives and is intended for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature.
DFT is extensively used to analyze the electronic structure of molecules. tandfonline.comscirp.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
The ionization energy (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies using Koopmans' theorem:
I ≈ -EHOMO
A ≈ -ELUMO
An illustrative table of electronic properties for a quinoline derivative is presented below.
| Property | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.65 |
| LUMO Energy | ELUMO | -1.82 |
| HOMO-LUMO Gap | ΔE | 4.83 |
| Ionization Energy | I | 6.65 |
| Electron Affinity | A | 1.82 |
Note: The data in this table is representative of quinoline derivatives and is intended for illustrative purposes, as specific calculated values for this compound were not available in the searched literature.
Vibrational frequency analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This analysis is also crucial for confirming that an optimized geometry corresponds to a true energy minimum, as all calculated frequencies for a stable structure should be real (i.e., not imaginary).
The following table provides an example of calculated vibrational frequencies for characteristic modes in a quinoline derivative.
| Vibrational Mode | Calculated Frequency (cm-1) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C≡N stretching | 2230 - 2250 |
| C=N stretching (quinoline ring) | 1600 - 1620 |
| C=C stretching (quinoline ring) | 1500 - 1580 |
| C-O-C stretching (methoxy group) | 1250 - 1270 |
| C-H in-plane bending | 1000 - 1200 |
| C-H out-of-plane bending | 750 - 900 |
Note: The data in this table is representative of quinoline derivatives and is intended for illustrative purposes, as specific calculated vibrational frequencies for this compound were not available in the searched literature.
Hartree-Fock Theory and Advanced Quantum Chemical Methods
Hartree-Fock (HF) theory is another fundamental ab initio method in quantum chemistry. scirp.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. scirp.org While computationally less expensive than more advanced methods, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.
Despite this, HF calculations can provide a reasonable first approximation of the molecular orbitals and electronic structure of molecules like this compound. researchgate.net Often, HF results serve as a starting point for more sophisticated methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These advanced methods offer higher accuracy but come with a significantly greater computational cost. For many quinoline derivatives, comparative studies between HF and DFT methods have been performed to assess the impact of electron correlation on the calculated properties. researchgate.net
Molecular Dynamics Simulations
While quantum mechanical methods are excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the influence of a solvent environment.
For this compound, MD simulations could be employed to:
Investigate its conformational flexibility and the rotational dynamics of the methoxy (B1213986) group.
Study its interactions with solvent molecules, such as water, to understand its solvation properties.
Simulate its binding to a biological target, such as an enzyme or receptor, to elucidate the mechanism of action and binding stability. nih.gov
MD simulations on quinoline derivatives have been used to analyze the stability of protein-ligand complexes, residue flexibility, and binding free energies. The insights gained from such simulations are invaluable in fields like drug discovery and materials science.
In Silico Screening and Virtual Ligand Design Strategies
In silico screening and virtual ligand design represent powerful strategies for identifying and optimizing new molecules with desired properties. These methods leverage computational power to screen vast virtual libraries of compounds and design novel structures with enhanced efficacy and specificity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding affinity and interaction with various biological targets. For instance, derivatives of the quinoline scaffold have been extensively studied for their potential as inhibitors of various enzymes and receptors.
Docking studies of quinoline derivatives have revealed key interactions with target proteins. For example, in the design of novel anti-HIV agents, molecular docking has been used to study the interaction of quinoline derivatives with the reverse transcriptase enzyme. These studies have shown that specific substitutions on the quinoline ring can lead to enhanced binding affinity through hydrophobic and hydrogen bond interactions with key amino acid residues like LYS 101, TYR 188, and TRP 229. nih.gov One study found that a pyrazoline-containing quinoline derivative exhibited a high docking score of -10.67, indicating a strong binding affinity to the reverse transcriptase protein. nih.gov
Similarly, in the context of cancer therapy, quinazoline (B50416) derivatives, which share a similar bicyclic core with quinolines, have been designed as COX-2 inhibitors. ijddr.in Docking studies of these compounds into the active site of the COX-2 protein helped in identifying key binding patterns and rationalizing their anti-inflammatory and anticancer activities. ijddr.in For example, certain quinazolinone derivatives showed a binding affinity of -9.3, suggesting their potential as effective anti-inflammatory agents. ijddr.in
The insights gained from these docking studies on related quinoline and quinazoline scaffolds can be extrapolated to guide the design of this compound derivatives with specific biological activities. By understanding the structure-activity relationships at the molecular level, researchers can rationally design modifications to the this compound core to enhance its interaction with a desired target.
Table 1: Molecular Docking Scores of Selected Quinoline Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Docking Score |
|---|---|---|---|
| Pyrazoline-containing quinolines | HIV Reverse Transcriptase | LYS 101, TYR 188, TRP 229 | -10.67 |
| Phenyl-substituted quinolines | HIV Reverse Transcriptase | TYR 188, PHE 227 | -10.19 |
| Quinazolinone derivatives | COX-2 | Not specified | -9.3 |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase | Not specified | -12.3 to -9.3 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For quinoline derivatives, QSAR studies have been employed to develop models for predicting their c-Met kinase inhibition potential, which is relevant in cancer therapy. nih.gov
A study on 4-(2-fluorophenoxy) quinoline derivatives developed a robust QSAR model that demonstrated the influence of mass, electronegativity, and partial charges of the molecules on their c-MET inhibitory activity. nih.gov Such models are developed by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are then used to build a mathematical equation that can predict the biological activity of other compounds with similar structures.
The predictive power of QSAR models is assessed through various statistical metrics, including the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). scialert.net A high R² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability for new compounds. scialert.netmdpi.com For example, a 3D-QSAR model developed for tetrahydroquinoline derivatives as LSD1 inhibitors reported a q² of 0.778 and an external prediction ability (R²pred) of 0.709, indicating a reliable model. mdpi.com
These QSAR models can be invaluable in the virtual screening of large compound libraries to identify potential hits and in guiding the optimization of lead compounds like this compound. nih.gov
Table 2: Statistical Parameters of a QSAR Model for Tetrahydroquinoline Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.778 | Cross-validated correlation coefficient (internal predictive ability) |
| R²pred | 0.709 | Predictive R-squared (external predictive ability) |
| ONC | 7 | Optimum number of components |
| r² | 0.965 | Non-cross-validated correlation coefficient |
| SEE | 0.198 | Standard error of estimate |
| F-value | 86.831 | F-statistic value |
Prediction of Reaction Pathways and Optimization of Synthetic Parameters
Computational chemistry also plays a crucial role in predicting reaction pathways and optimizing synthetic parameters. For a molecule like this compound, computational tools can help in designing efficient synthetic routes. Modern algorithms can predict the outcome of chemical reactions and even suggest retrosynthetic pathways, which is the process of breaking down a target molecule into simpler, commercially available starting materials.
One approach involves using machine learning models trained on large databases of known chemical reactions. nih.gov These models can predict the products of a reaction given the reactants and reagents with a high degree of accuracy. nih.gov For example, some sequence-to-sequence models have achieved top-1 accuracies of over 80% in reaction prediction. nih.gov
Furthermore, computational methods can be used to study reaction mechanisms and transition states, providing insights into the feasibility of a proposed synthetic step. By calculating the energy barriers for different reaction pathways, chemists can identify the most likely route and optimize reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield of the desired product.
Integration with Machine Learning Algorithms for Accelerated Discovery
The integration of machine learning (ML) algorithms is revolutionizing the field of chemical research and drug discovery. tue.nlnih.gov ML models can be trained on vast datasets of chemical information to predict a wide range of properties, from biological activity to synthetic accessibility. nih.govmit.edu
In the context of this compound, ML can be applied at various stages of the discovery and development process. For instance, generative models like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be used for de novo drug design, generating novel molecular structures with desired properties. fiveable.me These models learn the underlying patterns in existing chemical data and can then create new, chemically valid molecules that are likely to be active against a specific target.
Machine learning can also be combined with high-throughput screening data to build predictive models that can identify promising candidates from large virtual libraries, thus reducing the time and cost associated with experimental screening. fiveable.me Moreover, ML algorithms are being used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery pipeline. fiveable.me This integration of machine learning with traditional computational chemistry methods offers a powerful approach to accelerate the discovery and optimization of new compounds like this compound. nih.gov
Advanced Analytical Characterization Techniques for 5 Methoxyquinoline 2 Carbonitrile
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 5-Methoxyquinoline-2-carbonitrile by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org The expected signals would include a singlet for the three methoxy protons and a series of doublets and multiplets for the five protons on the quinoline ring system, with coupling constants indicating their ortho, meta, or para relationships.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: nine for the quinoline ring carbons (including the carbon of the nitrile group) and one for the methoxy group carbon. rsc.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region.
Expected NMR Data for this compound
| Analysis | Expected Chemical Shifts (δ, ppm) | Notes |
| ¹H NMR | ~3.9-4.1 (s, 3H, -OCH₃)~7.0-8.5 (m, 5H, Ar-H) | The methoxy protons appear as a singlet. The aromatic protons appear as a complex pattern of multiplets due to spin-spin coupling. |
| ¹³C NMR | ~56 (-OCH₃)~105-160 (Ar-C)~117 (C≡N) | The methoxy carbon is shielded. The aromatic carbons show a wide range of shifts. The nitrile carbon is characteristically deshielded. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the nitrile and methoxy groups, as well as the aromatic quinoline core.
Key expected vibrational frequencies include:
C≡N Stretch: A strong and sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group is expected to produce strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C=C and C=N Stretches: Aromatic ring stretching vibrations for the quinoline system are expected in the 1500-1620 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group is expected just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | 2220 - 2240 |
| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 |
| Methoxy (Ar-O-CH₃) | C-O Symmetric Stretch | ~1040 |
| Quinoline Ring | C=C and C=N Stretches | 1500 - 1620 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition.
For this compound (C₁₁H₈N₂O), the calculated exact mass is approximately 184.0637 g/mol . nih.gov An HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a molecular ion peak ([M+H]⁺) corresponding to this calculated mass, providing strong evidence for the compound's identity. rsc.org
Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, HPLC)
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. rsc.org A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (solvent).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the final purity assessment of the synthesized compound. It employs a high-pressure pump to pass the solvent through a column packed with a stationary phase. The high resolution of HPLC allows for the detection and quantification of even minor impurities. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The purity is often determined as a percentage of the total peak area.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography can provide the most definitive structural information. This technique involves diffracting X-rays off the crystal lattice to determine the precise three-dimensional arrangement of atoms in the solid state. ucla.eduresearchgate.net
The resulting crystal structure would confirm:
The connectivity of all atoms, verifying the quinoline ring system with the methoxy group at the 5-position and the nitrile group at the 2-position.
Bond lengths, bond angles, and torsion angles within the molecule.
The planarity of the quinoline ring system.
Intermolecular interactions, such as π-π stacking, in the solid-state packing.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₈N₂O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity. nih.gov
Elemental Analysis Data for this compound (C₁₁H₈N₂O)
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.01 | 71.73 |
| Hydrogen (H) | 1.01 | 4.38 |
| Nitrogen (N) | 14.01 | 15.21 |
| Oxygen (O) | 16.00 | 8.69 |
Applications in Materials Science and Photophysics
Organic Light-Emitting Diodes (OLEDs) and Transistor Technology
Quinoline (B57606) derivatives are recognized for their potential in organic optoelectronics and have been explored as light-emitting layers in OLEDs. nih.gov Their rigid and planar aromatic structure is conducive to forming stable and efficient emissive films. For instance, tris(8-hydroxyquinolinato)aluminium (Alq3) is a well-known quinoline derivative that has been widely used as an electron-transporting and emissive material in OLEDs. nih.gov The introduction of different functional groups onto the quinoline scaffold can tune the emission color and improve device performance.
Photovoltaic Systems (e.g., Polymer Solar Cells, Dye-Sensitized Solar Cells)
The inherent electronic properties of quinoline derivatives make them attractive candidates for use in photovoltaic devices. nih.gov In the realm of Dye-Sensitized Solar Cells (DSSCs), molecules incorporating a quinoline unit can act as a π-bridge, facilitating charge transfer from the donor to the acceptor part of the dye molecule. nih.gov This is a critical process for efficient light-to-electricity conversion.
Research on various quinoline-based dyes has demonstrated their ability to sensitize wide-bandgap semiconductors like titanium dioxide (TiO2). wikipedia.org The performance of these dyes is highly dependent on their molecular structure, including the nature and position of substituents on the quinoline ring. For example, studies on different quinoline-based dyes have shown how modifications can impact key photovoltaic parameters.
Table 1: Performance of select quinoline-based dyes in Dye-Sensitized Solar Cells. Note: This data is for the specified compounds, not 5-Methoxyquinoline-2-carbonitrile.
| Dye Code | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Power Conversion Efficiency (PCE) (%) | Source |
|---|---|---|---|---|
| Q5 | - | - | 0.72 | nih.gov |
| Q6 | - | - | 3.7 | nih.gov |
| A dye with four butoxy groups | 0.52 | 7.04 | - | nih.gov |
Integration within Metal-Organic Frameworks (MOFs) for Advanced Applications
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs can be tuned by changing the metal or the organic linker. nih.govresearchgate.net While there is no specific research on the use of this compound as a linker in MOFs, the general principle allows for the incorporation of functionalized organic molecules.
The porous nature of MOFs allows them to act as hosts for catalytic species or as catalysts themselves. researchgate.net The incorporation of specific functional groups into the organic linkers can create active sites for catalysis. For instance, MOFs have been used in a variety of catalytic reactions, and their performance can be enhanced by creating mixed-linker systems. researchgate.net
The semiconductor-like properties of some MOFs make them suitable for photocatalysis. Upon light absorption, they can generate electron-hole pairs that can drive chemical reactions. The choice of the organic linker can influence the light-absorbing properties and the electronic band structure of the MOF, thereby affecting its photocatalytic activity.
Sensing Applications (e.g., Gas Sensors)
The development of chemical sensors is an active area of research, with a focus on materials that can selectively and sensitively detect specific analytes. While no studies have reported the use of this compound in sensing applications, the functional groups present on a molecule can determine its interaction with target analytes. The methoxy (B1213986) and cyano groups on the quinoline core could potentially interact with specific molecules, but this remains a subject for future investigation.
Biological Activity Mechanisms in Vitro Studies
Enzyme Inhibition Profiles
The 5-methoxyquinoline (B23529) core structure has been identified as a key pharmacophore in the development of various enzyme inhibitors. The following subsections detail the inhibitory activities of compounds containing this moiety against several classes of enzymes.
The quinoline (B57606) scaffold is a common feature in many phosphodiesterase (PDE) inhibitors. For instance, research into derivatives has led to the discovery of potent inhibitors of PDE4. A series of 8-methoxyquinoline-5-carboxamides were identified as potent PDE4 inhibitors, developed by replacing the 3-cyclopentyloxy-4-methoxyphenyl group found in the established PDE4 inhibitor, rolipram. nih.gov One such derivative, SCH 351591, which links an 8-methoxyquinoline (B1362559) core to a 3,5-dichloropyridine (B137275) moiety via a carboxamide, demonstrated an IC₅₀ value of 58 nM for PDE4 inhibition. nih.gov
Furthermore, the quinoline structure is also central to the development of PDE5 inhibitors. Studies have shown that certain quinoline derivatives can selectively inhibit PDE5, an enzyme crucial in the nitric oxide/cGMP/CREB pathway related to learning and memory. nih.gov One particular quinoline derivative, compound 7a, was found to inhibit PDE5 with an exceptionally low IC₅₀ of 0.27 nM. nih.gov However, specific in vitro inhibitory data for 5-Methoxyquinoline-2-carbonitrile against PDE4 or PDE5 have not been reported in the reviewed literature.
Quinolones are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication and transcription. Some quinolones have also been tested for their activity against eukaryotic topoisomerase II. For example, CP-67,015, a 6,8-difluoro-7-pyridyl 4-quinolone, was found to strongly enhance topoisomerase II-induced DNA cleavage with a concentration for 50% of maximal cleavage (CC₅₀) of 33 µg/ml. nih.gov While the quinoline core is fundamental to this class of inhibitors, specific experimental data detailing the direct inhibitory effects of this compound on topoisomerase II or DNA gyrase are not available in the current body of scientific literature.
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the later stages of Alzheimer's disease, where its levels and activity increase. nih.govnih.gov The development of selective BChE inhibitors is an active area of research. nih.govnih.gov High-throughput screening of compound libraries has identified various structural classes with BChE inhibitory potential. nih.gov However, based on available scientific studies, there is no specific in vitro data demonstrating the inhibition of Butyrylcholinesterase by this compound.
The 5-methoxyquinoline scaffold has been successfully utilized to develop a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in various cancers. mdpi.com Structure-activity relationship studies led to the discovery of a series of 5-methoxyquinoline derivatives with potent EZH2 inhibitory activity. mdpi.comnih.gov One of the lead compounds from this series, which incorporates the 5-methoxyquinoline core, demonstrated significant inhibition of EZH2 in vitro.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | EZH2 | 1.2 | mdpi.comnih.gov |
This compound was shown to decrease the global levels of H3K27me3 in cells, confirming its mechanism of action as an inhibitor of EZH2's methyltransferase activity. mdpi.com
The quinoline and quinoline-3-carbonitrile frameworks are pivotal in designing inhibitors for various protein kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Research has shown that quinoline derivatives can be potent inhibitors of these receptor tyrosine kinases. For instance, a quinoline amide derivative was identified as a highly active inhibitor of VEGFR-2 kinase. mdpi.com Similarly, 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of EGFR kinase. mdpi.com While specific data on CDK8/19 inhibition by this compound is not available, the broader family of CDK8/19 inhibitors is known to prevent the development of resistance to EGFR-targeting drugs. nih.govnih.gov
| Compound Class/Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinoline amide derivative (Compound 56) | VEGFR-2 | 3.8 | mdpi.com |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile (Compound 45) | EGFR | 5 | mdpi.com |
These findings underscore the potential of the quinoline-carbonitrile scaffold, as seen in this compound, for the development of targeted protein kinase inhibitors.
ATP synthase is a critical enzyme in cellular energy metabolism, responsible for the synthesis of ATP. nih.gov Its inhibition can have significant physiological effects and is a target for various therapeutic agents. nih.gov A wide range of natural and synthetic compounds are known to inhibit ATP synthase by interacting with its different subunits. nih.gov Despite the extensive research into ATP synthase inhibitors, there are currently no published in vitro studies that specifically document the inhibitory activity of this compound against this enzyme.
Receptor Ligand Binding and Agonist/Antagonist Activity
5-HT4 Receptor Ligand Interactions
No studies were found that investigated the binding affinity or functional activity of this compound at the 5-HT4 serotonin (B10506) receptor. Research on other quinoline derivatives has shown that this class of compounds can interact with various serotonin receptors, but specific data for this particular molecule, including its potential as an agonist or antagonist, is not available.
MT1 and MT2 Melatonin (B1676174) Receptor Modulation
Similarly, there is no published research detailing the modulatory effects of this compound on the MT1 and MT2 melatonin receptors. nih.govnih.gov While the core structure of melatonin (5-methoxy-N-acetyltryptamine) contains a methoxy (B1213986) group, it is attached to an indole (B1671886) ring, a different heterocyclic system from quinoline. nih.govnih.gov The interaction of quinoline-based molecules with melatonin receptors is not a widely documented area of research, and no specific binding or functional assay data for this compound could be located. nih.govnih.gov
Anti-infective Modalities
The quinoline core is famously associated with anti-infective properties, most notably in the case of fluoroquinolone antibiotics. However, the specific activity of this compound against various microbial strains has not been reported.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
No data on the Minimum Inhibitory Concentration (MIC) of this compound against common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains was found in the public domain. While numerous studies report the antibacterial activity of various quinoline derivatives, this information cannot be extrapolated to predict the specific activity of this compound.
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)
There are no published studies evaluating the antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv. Although some quinoline-containing compounds have been investigated as potential anti-tuberculosis agents, specific MIC values for this derivative are not available. researchgate.netmdpi.comfigshare.comnih.gov
Antifungal Activity
No research detailing the antifungal activity of this compound against any fungal species was identified. Consequently, there is no information on its potential efficacy or MIC values against common fungal pathogens.
Antiviral Activity (e.g., Dengue Virus, H5N1 Avian Influenza)
Research into novel quinoline derivatives has shown their ability to inhibit Dengue virus serotype 2 (DENV2) in vitro. nih.gov Two such derivatives demonstrated a dose-dependent inhibition of the virus in the low to sub-micromolar range, suggesting that the quinoline scaffold is a promising starting point for the development of new antivirals against this significant pathogen. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells and appear to act at an early stage of the viral life cycle without being directly virucidal. nih.gov The general antiviral potential of quinoline derivatives has been noted against a variety of viruses, including Dengue, Hepatitis C, West Nile, Japanese Encephalitis, and Zika viruses. nih.gov
In the context of H5N1 avian influenza, while direct evidence for this compound is absent, other novel compounds are being investigated. For instance, certain pentacyclic triterpene derivatives have shown inhibitory effects against H5N1 viruses by targeting the hemagglutinin fusion machinery. nih.gov Additionally, nanoformulations containing natural prodrugs have displayed virucidal action against the H5N1 virus. nih.gov Although currently approved antiviral drugs like oseltamivir (B103847) and baloxavir (B560136) are available, their effectiveness against severe H5N1 infections can be limited, highlighting the need for new therapeutic strategies. news-medical.net
Cellular and Molecular Mechanism Investigations (In Vitro)
Modulation of Cellular Pathways (e.g., Nitric Oxide/cGMP/cAMP-Responsive Element-Binding Protein Pathway)
Direct evidence linking this compound to the nitric oxide (NO)/cGMP/cAMP-responsive element-binding protein (CREB) pathway is not currently available in the scientific literature. However, this pathway is a known mediator of cellular processes, including anti-apoptotic signals in neuronal cells. upm.edu.mynih.gov In retinal neuro-glial progenitor cells, for example, NO donors were found to rescue cells from apoptosis in a dose-dependent manner by increasing intracellular cGMP levels and promoting the phosphorylation of CREB. upm.edu.mynih.gov This protective effect was diminished by inhibitors of the pathway, underscoring the role of the NO/cGMP/CREB cascade in cell survival. upm.edu.mynih.gov The amyloid-beta peptide, implicated in Alzheimer's disease, has been shown to inhibit the activation of this pathway during hippocampal synaptic plasticity, further highlighting its importance in neuronal function. nih.govnih.gov
Metal Ion Chelation Mechanisms in Biological Contexts
The ability of quinoline derivatives to chelate metal ions is a well-documented aspect of their biological activity. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net While specific studies on the metal ion chelation properties of this compound are not detailed in the available research, the broader family of quinoline compounds, particularly 8-hydroxyquinolines, are known for their metal-binding capabilities. semanticscholar.orgresearchgate.net This chelation can influence the redox state of metal ions like iron and copper, which are crucial in biological redox reactions. semanticscholar.orgmdpi.com The interaction between a quinone-quinoline chelator and metal ions can lead to increased generation of reactive oxygen species (ROS). semanticscholar.org The lipophilicity of the resulting metal-ligand complex is a key factor in its ability to permeate cellular membranes and exert a biological effect. nih.gov The anticancer activity of some quinoline derivatives is thought to be related to their ability to act as ionophores, transporting metal ions into cells and thereby increasing oxidative stress. nih.gov
Antiproliferative Activity against Cancer Cell Lines
The quinoline core is a key feature in numerous compounds with demonstrated antiproliferative activity against a variety of cancer cell lines. While specific IC₅₀ values for this compound are not reported in the reviewed literature, extensive research on related quinoline derivatives highlights the potential of this chemical class.
Derivatives of quinoline have been synthesized and evaluated for their in vitro antiproliferative effects against human cancer cell lines such as MCF-7 (breast) and PA-1 (ovarian). nih.gov The substitution pattern on the quinoline ring significantly influences the cytotoxic activity. For example, studies on heteroarylidene malononitrile (B47326) derivatives of quinoline have shown substantial cytotoxicity, with IC₅₀ values in the range of 1-25 µM. nih.gov In one study, a series of 23 new quinoline-tyrphostins were prepared, with the 7-substituted quinolines showing greater potency than the 6- or 8-substituted analogs. nih.gov
More specifically, a derivative of an indolo[2,3-b]quinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 µM and 0.54 µM, respectively. nih.govnih.gov Another related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also showed potent activity against HCT116 cells with an IC₅₀ of 0.33 µM. mdpi.com
The table below summarizes the antiproliferative activity of some quinoline derivatives, providing a comparative context for the potential of this compound.
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Quinoline-tyrphostins | MCF7 (breast) | ~2.3 - 25 | nih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal) | 0.35 | nih.govnih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (colorectal) | 0.54 | nih.govnih.gov |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (colorectal) | 0.33 | mdpi.com |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (pancreatic) | 2 - 16 | nih.gov |
| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivative (3d) | Src Kinase | 0.9 | nih.gov |
This table presents data for compounds structurally related to this compound to provide a contextual understanding of potential bioactivity.
Apoptosis Induction in Cancer Cells
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. While direct studies on apoptosis induction by this compound are not available, research on analogous compounds strongly suggests this as a likely mechanism of action.
For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines PANC-1 and MIA PaCa-2. nih.gov This was evidenced by the activation of Caspase-3 and the cleavage of PARP, key markers of apoptosis. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was shown to induce apoptosis in colorectal cancer cells by decreasing the mitochondrial membrane potential. mdpi.comnih.gov Another related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also induced apoptosis in colorectal cancer cells, potentially through the mitochondrial pathway. nih.govnih.gov
Furthermore, studies on 5-methoxyflavanone, which shares the 5-methoxy substitution pattern, demonstrated the induction of apoptosis in HCT116 human colon cancer cells through the cleavage of caspase-2 and -7. nih.gov These findings collectively suggest that quinoline derivatives, particularly those with a methoxy group, are capable of triggering apoptotic pathways in cancer cells.
Cell Migration Inhibition Assays
The inhibition of cancer cell migration is a critical aspect of preventing metastasis. Although direct data on the effect of this compound on cell migration is not present in the reviewed literature, studies on closely related quinoline derivatives indicate a potential role in this area.
For example, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been shown to inhibit the migration of breast cancer cell lines MDA-MB-231 and MCF7. nih.gov The potency of these compounds in inhibiting migration correlated with their ability to suppress Src kinase activity. nih.gov Another compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was also found to significantly reduce the migration of HCT116 colorectal cancer cells in a dose-dependent manner. nih.govnih.gov These findings suggest that the quinoline scaffold is a viable backbone for the design of novel inhibitors of cancer cell migration.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. Future research in the synthesis of 5-methoxyquinoline-2-carbonitrile and related compounds is expected to focus on green chemistry principles. This includes the use of water as a solvent, the development of reusable catalysts, and one-pot, multi-component reactions that increase atom economy. nih.gov For instance, methods utilizing nano-organocatalysts under ultrasonic conditions and bifunctional nanomolecular catalysts for one-pot alcohol oxidation and three-component synthesis are at the forefront of sustainable chemical production. nih.gov The goal is to minimize waste, avoid hazardous organic solvents, and simplify purification processes, making the synthesis more amenable to large-scale industrial production.
Exploration of Diverse Biological Targets and Mechanisms of Action
While quinoline derivatives have been investigated for a range of biological activities, including as P-glycoprotein (P-gp) inhibitors, a significant opportunity lies in broadening the scope of biological targets. nih.gov Future studies will likely focus on elucidating the precise mechanisms of action of this compound and its analogues. This involves identifying specific protein interactions and signaling pathways that are modulated by these compounds. Techniques such as chemical proteomics and high-throughput screening can be employed to uncover novel biological targets. A deeper understanding of the structure-activity relationships (SAR) will be crucial. For example, research has shown that modifications at different positions of the quinoline ring can significantly impact biological activity, such as the role of a hydroxymethyl group at position 4 in P-gp efflux inhibition. nih.gov The design of dual-target inhibitors, such as those targeting both tubulin polymerization and histone deacetylases, represents another promising avenue. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. In the context of this compound, advanced computational approaches will play a pivotal role in accelerating research. Molecular docking simulations can predict the binding modes of these compounds with various biological targets, as has been demonstrated with P-glycoprotein. nih.gov These in silico studies help in understanding key interactions, such as hydrogen bonding and π-π stacking, which are crucial for potency and selectivity. nih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before their synthesis, thereby saving time and resources. These predictive models, combined with pharmacokinetic and toxicological (ADMET) profiling, will facilitate the rational design of new compounds with improved efficacy and safety profiles.
Integration of Interdisciplinary Approaches in Chemical Biology
The complexity of biological systems necessitates a collaborative and interdisciplinary approach. The future of research on this compound will benefit significantly from the integration of chemistry, biology, pharmacology, and computational science. Chemical biology, in particular, offers powerful tools to probe biological processes using small molecules. By designing and synthesizing specific molecular probes based on the this compound scaffold, researchers can investigate cellular functions with high precision. This interdisciplinary synergy is essential for translating basic scientific discoveries into tangible therapeutic applications.
Expanding Applications in Advanced Materials Science
Beyond its biomedical potential, the unique electronic and photophysical properties of the quinoline nucleus suggest that this compound and its derivatives could find applications in materials science. The nitrile group offers synthetic versatility for creating novel polymers and functional materials. Research could explore the use of these compounds in the development of organic light-emitting diodes (OLEDs), sensors, or as components in photodynamic therapy. The electron-withdrawing nature of the substituents can be tuned to modulate the electronic properties of the quinoline ring system, making these compounds interesting candidates for various advanced material applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
